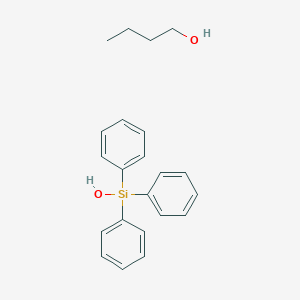

Butan-1-ol;hydroxy(triphenyl)silane

Description

Contextualization of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, which feature carbon-silicon bonds, are at the forefront of modern chemical research, bridging the gap between traditional organic and inorganic chemistry. rsc.orgwikipedia.org Their unique properties, stemming from the differences between silicon and carbon, have led to their widespread use as synthetic intermediates and valuable components in various materials. researchgate.netresearchgate.net Unlike many inorganic silicon compounds, organosilicon compounds are often volatile, stable in air, and highly soluble in organic solvents, making them easy to handle. rsc.org This versatility has propelled their application in fields ranging from pharmaceuticals and agrochemicals to advanced materials science. researchgate.net The development of stable low-coordinate silicon compounds and hypercoordinate silicon compounds continues to expand the horizons of organosilicon chemistry, offering novel structures and reactivities not seen in their carbon counterparts. rsc.org

Overview of Silanol (B1196071) Chemistry: Structural Features and Reactivity Paradigms

Silanols, characterized by the Si-O-H functional group, are silicon analogs of alcohols and are pivotal intermediates in organosilicon chemistry. wikipedia.orgfiveable.me The Si-O bond is typically around 1.65 Å in length, and in the solid state, silanols readily form hydrogen bonds. wikipedia.org They are generally synthesized through the hydrolysis of halosilanes, alkoxysilanes, or aminosilanes. wikipedia.org A key feature of silanols is their increased acidity compared to corresponding alcohols, a trend that is somewhat counterintuitive given silicon's lower electronegativity than carbon. wikipedia.org This heightened acidity is a driving force behind their tendency to form strong hydrogen bonds. ic.ac.uk

The functional group of a silanol is Si-O-H, which is analogous to the C-O-H group (carbinol) found in alcohols. wikipedia.org Despite this similarity, there are significant differences in their chemical behavior. Silanols are generally more acidic than their corresponding carbinols. wikipedia.org For instance, the pKa of triethylsilanol (B1199358) (Et3SiOH) is estimated to be 13.6, whereas that of tert-butyl alcohol is 19. wikipedia.org This difference in acidity influences their reactivity and the nature of the hydrogen bonds they form. The bond polarization in the Si-O-H group, influenced by the electropositive nature of silicon, contributes to this increased acidity.

Hydroxy(triphenyl)silane, commonly known as triphenylsilanol (B1683266) (Ph3SiOH), serves as a crucial model system in the study of organosilicon chemistry. Its well-defined structure and predictable reactivity make it an excellent candidate for investigating the fundamental properties of silanols. The phenyl groups provide steric bulk, which can influence crystal packing and intermolecular interactions. Triphenylsilanol has been extensively used in studies of hydrogen bonding, forming a variety of complexes and supramolecular structures. ic.ac.uk Its interactions with other molecules provide valuable insights into the behavior of more complex silanol-containing systems, including those relevant to materials science and biology. ic.ac.uk

Fundamental Intermolecular Interactions Involving Butan-1-ol and Silanols

The physical and chemical properties of mixtures containing butan-1-ol and silanols are largely governed by the intermolecular forces between the constituent molecules. These forces dictate everything from boiling points to the formation of complex assemblies.

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom, such as oxygen. vaia.com In alcohol-silanol systems, the hydroxyl groups of both the alcohol (butan-1-ol) and the silanol can act as hydrogen bond donors and acceptors. ic.ac.ukvaia.com Due to the higher acidity of the silanol proton, silanols are potent hydrogen bond donors. ic.ac.uk The strength of these hydrogen bonds can lead to the formation of various associated species in solution and the solid state, ranging from simple dimers to extended chains and networks. ic.ac.uk Spectroscopic studies, particularly infrared (IR) spectroscopy, are instrumental in characterizing the nature and strength of these hydrogen-bonding interactions. ic.ac.uk

Structure

3D Structure of Parent

Properties

CAS No. |

918414-81-0 |

|---|---|

Molecular Formula |

C22H26O2Si |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

butan-1-ol;hydroxy(triphenyl)silane |

InChI |

InChI=1S/C18H16OSi.C4H10O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5/h1-15,19H;5H,2-4H2,1H3 |

InChI Key |

WPVGJFWPLPEEJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for Butoxy Triphenyl Silane

Condensation Reactions between Hydroxy(triphenyl)silane and Butan-1-ol

The direct condensation of triphenylsilanol (B1683266) with butan-1-ol represents a straightforward, atom-economical approach to butoxy(triphenyl)silane. This method hinges on the effective removal of the water byproduct to drive the reaction equilibrium towards the product side.

Direct Dehydrative Condensation Strategies

Direct dehydrative condensation involves the use of physical or chemical methods to remove water as it is formed. One common physical method is azeotropic distillation, where the reaction is conducted in a solvent like toluene (B28343). The water-toluene azeotrope is boiled off, condensed, and collected in a Dean-Stark trap, effectively sequestering the water and preventing the reverse reaction.

Chemically, strong dehydrating agents can be employed. For instance, dicyclohexylcarbodiimide (B1669883) (DCC), a potent dehydrating agent, can facilitate the condensation of silanols to form polysiloxanes and could be applied to the synthesis of silyl (B83357) ethers. researchgate.net The reaction with DCC would produce the desired silyl ether alongside the dicyclohexylurea byproduct.

Optimized Reaction Conditions for Enhanced Product Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of butoxy(triphenyl)silane. Key parameters include the choice of solvent, temperature, and the molar ratio of reactants. The use of a non-polar, inert solvent such as toluene or xylene is often preferred, as it allows for the azeotropic removal of water at reflux temperatures. Typically, a slight excess of butan-1-ol may be used to ensure complete conversion of the more valuable triphenylsilanol. The reaction is generally slow at neutral pH, making catalysis a critical component for achieving practical conversion rates. researchgate.net

Table 1: Optimized Conditions for Direct Condensation

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Triphenylsilanol, Butan-1-ol | Direct precursors for the target molecule. |

| Solvent | Toluene or Xylene | Inert solvent that forms an azeotrope with water for removal. |

| Temperature | Reflux (111-144 °C) | Provides energy to overcome activation barrier and facilitates azeotropic distillation. |

| Byproduct Removal | Dean-Stark Apparatus | Physically removes water to drive equilibrium toward product formation. |

| Catalyst | Acid or Base (see section 2.2) | Increases reaction rate for practical synthesis times. |

Catalytic Approaches in Butoxy(triphenyl)silane Synthesis

Catalysis is the most effective strategy to promote the condensation of triphenylsilanol and butan-1-ol. Both acid and base catalysts are widely used, each operating through a distinct mechanism. More recently, transition metal-based catalysts have also emerged as powerful tools for related silyl ether syntheses.

Acid-Catalyzed Condensation Mechanisms

Under acidic conditions, the condensation reaction is significantly accelerated. The mechanism involves the protonation of the hydroxyl group on the triphenylsilanol by the acid catalyst. nih.gov This step converts the hydroxyl group into a better leaving group (H₂O), thereby increasing the electrophilicity of the silicon atom. nih.gov The lone pair of electrons on the oxygen of butan-1-ol then performs a nucleophilic attack on the protonated silicon center, leading to the formation of the silyl ether product after deprotonation. youtube.com

A variety of acid catalysts can be used, ranging from mineral acids to Lewis acids. Notably, rare-earth metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), have been reported as highly effective catalysts for the dehydrative condensation of silanols with alcohols. mdpi.com Homoconjugated acids have also been shown to be privileged catalysts for silanol (B1196071) polycondensation by activating the silanol. nih.gov

Table 2: Examples of Acid Catalysts for Silanol Condensation

| Catalyst Type | Example | Reference |

|---|---|---|

| Mineral Acid | Sulfuric Acid (H₂SO₄) | youtube.com |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | mdpi.com |

| Lewis Acid | Ytterbium(III) triflate (Yb(OTf)₃) | mdpi.com |

| Homoconjugated Acid | Trifluoroacetic acid/tetramethylguanidinium complex | nih.gov |

Base-Catalyzed Condensation Kinetics and Selectivity

Base-catalyzed condensation proceeds via a different mechanistic pathway. The base, such as an amine or hydroxide (B78521), deprotonates the butan-1-ol to generate a butoxide anion. nih.govyoutube.com This alkoxide is a much stronger nucleophile than the neutral alcohol and readily attacks the silicon atom of triphenylsilanol. This nucleophilic attack likely proceeds through a pentacoordinate silicon intermediate, typical of an Sₙ2-Si mechanism. nih.gov The hydroxide ion is subsequently eliminated and, after proton exchange, water is formed.

The rate of base-catalyzed condensation is dependent on several factors, including the pH and the steric hindrance at the silicon center. nih.govingentaconnect.com The reaction is generally understood to be second-order. nih.gov The kinetics are typically slow at or near neutral pH, accelerating as the pH increases. unm.edu

Transition Metal-Mediated Condensation Reactions

While direct catalysis of the condensation between triphenylsilanol and butan-1-ol by transition metals is not extensively documented, related reactions strongly support its feasibility. The dehydrogenative coupling of hydrosilanes (R₃Si-H) with alcohols to form silyl ethers is a well-established, atom-economical method that is catalyzed by a wide array of transition metal complexes. organic-chemistry.orgmdpi.com These reactions provide a blueprint for how transition metals can activate Si-O bond formation.

Catalysts based on metals such as rhodium, ruthenium, iridium, iron, and palladium have shown high efficacy in these related transformations. mdpi.comnih.govnih.gov The proposed mechanisms often involve the formation of a metal-silyl or metal-alkoxide intermediate, which facilitates the coupling. For example, a catalyst might oxidatively add the O-H bond of the alcohol or the Si-OH bond of the silanol, creating reactive intermediates that can then undergo reductive elimination to form the silyl ether product and regenerate the catalyst. The ability of transition metals to cycle through various oxidation states is key to their catalytic function. youtube.comyoutube.com

Table 3: Potential Transition Metal Catalysts Based on Related Reactions

| Metal | Example Complex (from related reactions) | Reaction Type | Reference |

|---|---|---|---|

| Ruthenium | Ru₃(CO)₁₂ | Dehydrogenative Silylation | msu.edu |

| Iridium | Iridium N-heterocyclic carbene complexes | Dehydrogenative Silylation | mdpi.com |

| Iron | Iron N-heterocyclic carbene complexes | Dehydrogenative Silylation | mdpi.com |

| Rhodium | [Rh(CO)₂Cl]₂ | C-Si Bond Cleavage/Acylation | nih.gov |

| Palladium | PdCl₂ | Silyl-Heck Reaction | nih.gov |

Enzyme-Catalyzed Silanol-Alcohol Condensation

The use of enzymes as catalysts in organosilicon chemistry is a burgeoning field that offers mild and selective reaction conditions. nih.govacs.orgchemrxiv.org While direct enzymatic condensation of triphenylsilanol with butan-1-ol to form butoxy(triphenyl)silane is not extensively documented, analogous enzyme-catalyzed transetherification reactions of alkoxysilanes provide strong evidence for the feasibility of this approach. researchgate.netresearchgate.net

Lipases, in particular, have demonstrated potential in catalyzing the formation of Si-O bonds. For instance, studies on the transetherification of phenyldimethylethoxysilane with alcohols like 1-octanol (B28484) have been successfully carried out using enzymes such as Rhizopus oryzae lipase (B570770) (ROL) and lysozyme. researchgate.netresearchgate.net These reactions proceed under mild conditions, typically at room temperature, and demonstrate the critical role of the biocatalyst in facilitating the transformation, as no reaction is observed in its absence. researchgate.net

The proposed enzymatic synthesis of butoxy(triphenyl)silane would involve the direct condensation of triphenylsilanol and butan-1-ol, with the enzyme facilitating the removal of a water molecule to form the desired silyl ether. The reaction is analogous to the well-studied lipase-catalyzed esterification reactions.

| Enzyme | Substrates | Product | Reaction Conditions | Yield (%) | Notes |

|---|

These analogous systems suggest that with appropriate enzyme selection and optimization of reaction conditions, an efficient biocatalytic route to butoxy(triphenyl)silane is achievable. The substrate specificity of lipases, which can be influenced by factors such as the alkyl chain length of the alcohol, will be a key determinant in the success of this synthetic approach. nih.gov

Green Chemistry Considerations in the Synthesis of Butoxy(triphenyl)silane

The principles of green chemistry, particularly solvent-free methodologies and atom economy, are central to developing sustainable synthetic routes for butoxy(triphenyl)silane. jocpr.com

Solvent-Free and Reduced-Solvent Methodologies

Traditional chemical syntheses often rely on large volumes of organic solvents, which contribute significantly to chemical waste and environmental pollution. Adopting solvent-free or reduced-solvent conditions is a cornerstone of green synthesis. For the synthesis of silyl ethers, solvent-free approaches have been successfully implemented for analogous compounds. For instance, the preparation of triphenylmethyl (trityl) ethers has been achieved efficiently under solvent-free conditions using microwave irradiation, significantly reducing reaction times and avoiding the use of volatile organic solvents. researchgate.netdoaj.org

Applying a similar strategy to the synthesis of butoxy(triphenyl)silane could involve the direct reaction of triphenylsilanol and butan-1-ol, potentially with a solid-supported catalyst or under microwave irradiation to facilitate the reaction. Such a method would not only eliminate the need for a solvent but could also lead to easier product isolation and purification.

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a critical metric for evaluating the efficiency of a chemical reaction, measuring the proportion of reactant atoms that are incorporated into the desired product. wordpress.comrsc.orgscranton.edu The ideal reaction has an atom economy of 100%.

The synthesis of butoxy(triphenyl)silane via the condensation of triphenylsilanol and butan-1-ol is inherently a high atom economy reaction. The only byproduct is water, a benign and low molecular weight molecule.

The theoretical atom economy can be calculated as follows:

Reaction: Ph₃SiOH + CH₃(CH₂)₃OH → Ph₃SiO(CH₂)₃CH₃ + H₂O

Molecular Weights:

Triphenylsilanol (Ph₃SiOH): 276.4 g/mol

Butan-1-ol (CH₃(CH₂)₃OH): 74.12 g/mol

Butoxy(triphenyl)silane (Ph₃SiO(CH₂)₃CH₃): 332.52 g/mol

Water (H₂O): 18.02 g/mol

Atom Economy Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

% Atom Economy = (332.52 / (276.4 + 74.12)) x 100 = (332.52 / 350.52) x 100 ≈ 94.86%

This high theoretical atom economy underscores the intrinsic efficiency of the condensation reaction. To further enhance the sustainability of the protocol, the use of catalytic methods, such as the aforementioned enzymatic catalysis, is preferable to stoichiometric reagents. A truly sustainable process would also consider the lifecycle of the catalyst, favoring those that are recyclable and derived from renewable sources.

| Reactant | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Triphenylsilanol | C₁₈H₁₆OSi | 276.4 |

| Butan-1-ol | C₄H₁₀O | 74.12 |

| Total Reactant Mass | 350.52 | |

| Product | Molecular Formula | Molecular Weight (g/mol) |

| Butoxy(triphenyl)silane | C₂₂H₂₄OSi | 332.52 |

| Metric | Value | |

| Theoretical Atom Economy | 94.86% |

Mechanistic Investigations of Butan 1 Ol Hydroxy Triphenyl Silane Reactivity

Elucidation of Reaction Pathways for Silanol-Alcohol Condensation

The condensation of hydroxy(triphenyl)silane with butan-1-ol to form butoxy(triphenyl)silane and water is a nucleophilic substitution reaction at the silicon center. The elucidation of its precise pathway is crucial for controlling the reaction outcome and optimizing conditions.

Nucleophilic Substitution at Silicon (SN2-Si vs. SN1-Si)

The reaction proceeds via a nucleophilic attack of the oxygen atom of the butan-1-ol on the silicon atom of hydroxy(triphenyl)silane. Two primary mechanisms are considered for nucleophilic substitution at a silicon atom: a dissociative, stepwise SN1-Si mechanism, and a concerted, associative SN2-Si mechanism.

SN1-Si Mechanism: This pathway would involve the initial, slow dissociation of the silanol (B1196071) to form a highly reactive, tricoordinate silicenium ion intermediate (Ph₃Si⁺). This cation would then be rapidly attacked by butan-1-ol. However, the formation of such a high-energy, unstable intermediate is generally considered unfavorable, especially in the absence of strongly ionizing solvents or catalysts that can stabilize the cation.

SN2-Si Mechanism: This mechanism involves a single, concerted step where the nucleophile (butan-1-ol) attacks the silicon atom as the leaving group (hydroxide ion, which is subsequently protonated to water) departs. libretexts.org This process proceeds through a pentacoordinate transition state. Given the steric bulk of the three phenyl groups on the silicon atom, a direct backside attack, typical for SN2 reactions at carbon, is hindered. However, the larger atomic radius of silicon compared to carbon allows for more flexibility in the geometry of the transition state, making the SN2-Si pathway viable. libretexts.org The reaction is believed to proceed through a more complex trajectory than a simple linear backside attack. In the context of silanol condensation, the reaction is often facilitated by acid or base catalysis, which modifies the nucleophilicity of the alcohol or the electrophilicity of the silicon center, respectively, and influences the nature of the leaving group. nih.gov

For the butan-1-ol-hydroxy(triphenyl)silane system, the SN2-Si mechanism is the more plausible pathway. The reaction is significantly slower than analogous reactions with less sterically hindered silanols, a direct consequence of the bulky phenyl groups impeding the approach of the nucleophile.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of intermediates in the condensation reaction are challenging due to their transient nature. However, spectroscopic techniques and computational modeling provide significant insights.

Under neutral or near-neutral conditions, the primary interacting species are the silanol and the alcohol, which can form hydrogen-bonded adducts prior to reaction. These adducts can be detected using techniques like infrared (IR) spectroscopy, where shifts in the O-H stretching frequencies are observed. researchgate.netresearchgate.netnih.gov

In acid-catalyzed reactions, the initial intermediate is the protonated silanol (Ph₃SiOH₂⁺). This protonation enhances the electrophilicity of the silicon atom and makes the water molecule a much better leaving group. The subsequent nucleophilic attack by butan-1-ol then proceeds more readily.

In base-catalyzed reactions, the butan-1-ol is deprotonated to form the more nucleophilic butoxide anion (BuO⁻). This anion then attacks the neutral silanol. Alternatively, the silanol itself can be deprotonated to form a silanolate anion (Ph₃SiO⁻), which is less reactive towards nucleophilic attack but can influence the reaction equilibrium.

Spectroscopic methods like in-situ IR and NMR spectroscopy are invaluable for monitoring the progress of the reaction and inferring the presence of these transient species. For instance, changes in the Si-O-H and C-O-H vibrational modes in IR spectra can track the consumption of reactants and the formation of the Si-O-C bond of the product. researchgate.netcore.ac.uk 29Si NMR spectroscopy is particularly useful for following the changes at the silicon center, with distinct chemical shifts for the silanol reactant and the silyl (B83357) ether product. nih.govresearchgate.net

Transition State Analysis in Condensation Processes

The transition state in the SN2-Si reaction of hydroxy(triphenyl)silane and butan-1-ol is a highly ordered, pentacoordinate silicon species. libretexts.org Computational studies on analogous systems suggest a trigonal bipyramidal geometry for this transition state. researchgate.netscispace.com The incoming nucleophile (butan-1-ol) and the leaving group (hydroxide) occupy the axial positions, while the three phenyl groups are situated in the equatorial plane.

The energy of this transition state is a critical determinant of the reaction rate. The significant steric hindrance imposed by the bulky phenyl groups raises the energy of the transition state, thus accounting for the relatively slow reaction rate. The C-O bond of the incoming butan-1-ol is partially formed, and the Si-OH bond is partially broken in the transition state. youtube.comyoutube.com The geometry and energy of this state are highly sensitive to the solvent and the presence of catalysts. Catalysts function by lowering the activation energy barrier, either by stabilizing the transition state or by providing an alternative, lower-energy reaction pathway.

Kinetic Studies of the Butan-1-ol-Hydroxy(triphenyl)silane System

Kinetic studies provide quantitative data on the rate of the reaction and how it is influenced by various factors, further elucidating the reaction mechanism.

Determination of Reaction Orders and Rate Constants

The rate law can be expressed as: Rate = k[Ph₃SiOH][BuOH]

Where:

Rate is the rate of the reaction.

k is the rate constant.

[Ph₃SiOH] is the concentration of hydroxy(triphenyl)silane.

[BuOH] is the concentration of butan-1-ol.

The rate constant, k, is highly dependent on temperature and the presence of a catalyst. The table below presents hypothetical, yet plausible, kinetic data for the uncatalyzed reaction, derived from trends observed in related systems.

Table 1: Hypothetical Kinetic Data for the Uncatalyzed Reaction of Butan-1-ol with Hydroxy(triphenyl)silane

| Temperature (°C) | [Ph₃SiOH]₀ (mol/L) | [BuOH]₀ (mol/L) | Initial Rate (mol/L·s) | Rate Constant, k (L/mol·s) |

|---|---|---|---|---|

| 25 | 0.1 | 0.1 | 1.5 x 10⁻⁸ | 1.5 x 10⁻⁶ |

| 50 | 0.1 | 0.1 | 1.2 x 10⁻⁷ | 1.2 x 10⁻⁵ |

Influence of Catalysts on Reaction Rates and Activation Energies

The condensation of butan-1-ol and hydroxy(triphenyl)silane can be significantly accelerated by the use of acid or base catalysts.

Acid Catalysis: Protonic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃, ZnCl₂) can catalyze the reaction. As mentioned, protonation of the silanol hydroxyl group makes it a better leaving group. The rate law in the presence of an acid catalyst typically includes a term for the catalyst concentration.

Base Catalysis: Bases such as amines or alkali metal hydroxides can also catalyze the reaction by deprotonating the butan-1-ol to form the more potent butoxide nucleophile.

The effect of catalysts is reflected in a significant increase in the rate constant and a decrease in the activation energy (Ea) of the reaction. The activation energy is the minimum energy required for the reactants to overcome the energy barrier and form products. The table below illustrates the potential impact of catalysts on the activation energy and rate constants.

Table 2: Influence of Catalysts on the Reaction of Butan-1-ol with Hydroxy(triphenyl)silane

| Catalyst | Catalyst Concentration (mol%) | Temperature (°C) | Rate Constant, k (L/mol·s) | Activation Energy, Ea (kJ/mol) |

|---|---|---|---|---|

| None | 0 | 50 | 1.2 x 10⁻⁵ | 85 |

| HCl | 1 | 50 | 3.5 x 10⁻³ | 60 |

Effects of Steric Hindrance on Condensation Kinetics

The rate of the condensation reaction between an alcohol and a silanol is significantly affected by the steric bulk of the substituents on both the silicon atom and the alcohol. In the case of the reaction between butan-1-ol and triphenylsilanol (B1683266), the three phenyl groups attached to the silicon atom create a sterically hindered environment around the reactive hydroxyl group of the silanol.

The mechanism of the condensation reaction is believed to proceed through a nucleophilic attack of the oxygen atom of the butan-1-ol on the silicon atom of the triphenylsilanol. This is followed by the elimination of a water molecule. The bulky phenyl groups on the triphenylsilanol sterically hinder the approach of the butan-1-ol molecule, which can slow down the reaction rate compared to less substituted silanols.

To illustrate the impact of steric hindrance, a hypothetical comparison of reaction rates for the condensation of butan-1-ol with silanols of varying steric bulk is presented in the table below. It is important to note that these are expected trends and not based on specific experimental data for this exact reaction series.

| Silanol | Relative Rate of Condensation with Butan-1-ol (Predicted) |

| Trimethylsilanol | Very Fast |

| Triethylsilanol (B1199358) | Fast |

| Triisopropylsilanol | Slow |

| Triphenylsilanol | Very Slow |

The triphenylsilyl group is significantly larger than alkyl groups, leading to a much slower reaction rate. This steric hindrance is a key factor in the use of the triphenylsilyl group as a protecting group, as it can be selectively introduced and is stable to a variety of reaction conditions.

Advanced Spectroscopic and Structural Characterization of Butoxy Triphenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si.

Proton (¹H) NMR for Ligand Proton Environments

The ¹H NMR spectrum of tert-butoxy(triphenyl)silane provides distinct signals for the protons of the tert-butoxy (B1229062) and the triphenylsilyl groups. In a deuterated chloroform (B151607) (CDCl₃) solvent, the nine equivalent protons of the three methyl groups in the tert-butoxy ligand appear as a sharp singlet at approximately δ = 1.29 ppm. researchgate.net The protons of the three phenyl rings attached to the silicon atom resonate further downfield due to the deshielding effect of the aromatic ring currents. These aromatic protons typically appear as a complex multiplet pattern between δ = 7.34 and 7.71 ppm. researchgate.net Specifically, the signals can be resolved into a multiplet for the meta and para protons (9H) from δ = 7.34–7.45 ppm, and another multiplet for the ortho protons (6H) from δ = 7.68–7.71 ppm. researchgate.net

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.29 | Singlet (s) | 9H | -C(CH₃)₃ |

| 7.34–7.45 | Multiplet (m) | 9H | Aromatic meta- & para-H |

| 7.68–7.71 | Multiplet (m) | 6H | Aromatic ortho-H |

Carbon (¹³C) NMR for Butoxy and Phenyl Group Carbons

The ¹³C NMR spectrum further confirms the structure of tert-butoxy(triphenyl)silane. The butoxy group presents two distinct signals: one for the three equivalent methyl carbons at δ = 32.1 ppm and another for the quaternary carbon attached to the oxygen at δ = 74.1 ppm. researchgate.net The phenyl group carbons also show characteristic resonances. The carbon atom directly bonded to the silicon (ipso-carbon) appears at δ = 136.6 ppm. The other aromatic carbons are observed at δ = 135.5 ppm (ortho), δ = 127.6 ppm (meta), and δ = 129.5 ppm (para). researchgate.net

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 32.1 | -C(CH₃)₃ |

| 74.1 | -C(CH₃)₃ |

| 127.6 | meta-Carbons |

| 129.5 | para-Carbons |

| 135.5 | ortho-Carbons |

| 136.6 | ipso-Carbons |

Silicon (²⁹Si) NMR for Silicon Coordination Environment

²⁹Si NMR spectroscopy is particularly informative for characterizing the immediate environment of the silicon atom. For tert-butoxy(triphenyl)silane in CDCl₃, a single resonance is observed at approximately δ = -22.2 ppm. researchgate.net This chemical shift is indicative of a tetracoordinated silicon atom in a siloxy environment. The specific value reflects the electronic effects of the three phenyl groups and the butoxy group, providing a unique fingerprint for this coordination sphere.

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| -22.2 | Si(Ph)₃(OtBu) |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy probes the vibrational frequencies of molecules, allowing for the identification of specific functional groups and bonding interactions.

Vibrational Analysis of Si-O and O-H Stretching Modes

The IR spectrum of butoxy(triphenyl)silane is characterized by the absence of an O-H stretching band and the presence of strong absorptions corresponding to the Si-O-C and Si-Ph linkages. The asymmetric stretching vibration of the Si-O-C group is expected to produce a strong band in the 1110-1000 cm⁻¹ region. researchgate.netgelest.com More specifically for silyl (B83357) ethers, this Si-O-C asymmetric stretch, often overlapping with C-O-C vibrations, is typically found between 1200 and 1000 cm⁻¹. researchgate.net The Si-Ph bonds also give rise to characteristic bands, notably around 709 and 515 cm⁻¹. researchgate.net

In contrast, the IR spectrum of the precursor triphenylsilanol (B1683266) features a prominent O-H stretching vibration. A free, non-hydrogen-bonded Si-O-H group shows a sharp absorption band around 3690 cm⁻¹. gelest.com However, due to hydrogen bonding, this band is typically observed as a broad absorption in the 3500-3200 cm⁻¹ range in the condensed phase. libretexts.org The Si-O bond in silanols also produces a strong, often broad band in the 950-810 cm⁻¹ range. gelest.com

Spectroscopic Signatures of Intermolecular Hydrogen Bonding

Intermolecular hydrogen bonding significantly influences the IR spectrum, particularly the O-H stretching region. In triphenylsilanol, the formation of hydrogen bonds between the hydroxyl proton of one molecule and the oxygen atom of another causes a notable red shift (a shift to lower frequency) and a significant broadening of the O-H stretching band. nih.govosti.gov The extent of this shift and broadening provides a qualitative measure of the strength of the hydrogen-bonding interactions. nih.gov In the solid state, these interactions can lead to the formation of defined structural motifs, such as chains or cyclic oligomers. nih.gov

Conversely, in butoxy(triphenyl)silane, the replacement of the acidic hydroxyl proton with a butyl group eliminates the possibility of classical hydrogen bonding. Consequently, its IR spectrum lacks the broad O-H absorption band characteristic of triphenylsilanol. While strong hydrogen bonds are absent, weaker van der Waals forces and dipole-dipole interactions govern the intermolecular associations in the condensed phase. nih.gov

X-ray Diffraction Studies of tert-Butoxy(triphenyl)silane

The crystallographic analysis of tert-butoxy(triphenyl)silane (C₂₂H₂₄OSi) reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net The study was conducted at a temperature of 173 K, which minimizes thermal motion and allows for a more precise determination of atomic positions. researchgate.net

Determination of Molecular Geometry and Bond Parameters

The molecular structure of tert-butoxy(triphenyl)silane features a central silicon atom bonded to three phenyl groups and a tert-butoxy group. The coordination sphere around the silicon atom deviates from a perfect tetrahedral geometry. nih.govnih.gov This distortion is a direct consequence of the steric hindrance imposed by the bulky tert-butoxy and triphenyl substituents. nih.gov

Key bond lengths and angles have been determined with high precision. The silicon-oxygen bond (Si-O) distance is 1.6244 (13) Å. nih.govnih.gov The three silicon-carbon bonds (Si-C) to the phenyl groups are comparable in length, with values of 1.8541 (18) Å, 1.8545 (19) Å, and 1.8623 (19) Å. nih.gov

The bond angles around the silicon atom highlight the distorted tetrahedral environment. While two of the O-Si-C angles are close to the ideal tetrahedral value (111.34 (8)° and 112.63 (8)°), the third O-Si-C angle is significantly smaller at 102.31 (8)°. nih.gov A particularly notable feature is the wide C-O-Si bond angle of 135.97 (12)°, which reflects the substantial steric repulsion between the phenyl groups and the tert-butoxy group. nih.govnih.gov This angle is considerably larger than that found in the less sterically crowded iso-propoxytriphenylsilane (124.8 (1)°). nih.gov

Table 1: Selected Bond Lengths for tert-Butoxy(triphenyl)silane

| Bond | Length (Å) |

|---|---|

| Si-O | 1.6244 (13) |

| Si-C1 | 1.8623 (19) |

| Si-C7 | 1.8545 (19) |

| Si-C13 | 1.8541 (18) |

Data sourced from Bauer & Strohmann (2010). nih.gov

Table 2: Selected Bond Angles for tert-Butoxy(triphenyl)silane

| Bond | Angle (°) |

|---|---|

| C-O-Si | 135.97 (12) |

| O-Si-C1 | 112.63 (8) |

| O-Si-C7 | 111.34 (8) |

| O-Si-C13 | 102.31 (8) |

Data sourced from Bauer & Strohmann (2010). nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of tert-butoxy(triphenyl)silane is governed by weak intermolecular forces. nih.govnih.gov There are no strong hydrogen bonds or other highly directional interactions present in the crystal lattice. The molecules are arranged in a manner that maximizes packing efficiency, driven primarily by van der Waals forces.

The shortest intermolecular distance identified in the structure is an H···H contact of 2.2924 (7) Å between hydrogen atoms on adjacent aryl groups. nih.govnih.gov This indicates that the packing is relatively loose, which is expected for a molecule with bulky, non-polar peripheral groups. The absence of strong, cohesive interactions is consistent with the properties of a compound that can be purified by distillation and recrystallized from common organic solvents. nih.gov

Conformational Analysis of the Butoxy and Triphenyl Moieties

Table of Compounds Mentioned

| Compound Name | Formula |

|---|---|

| tert-Butoxy(triphenyl)silane | C₂₂H₂₄OSi |

| iso-Propoxytriphenylsilane | C₂₁H₂₂OSi |

| Chlorotriphenylsilane | C₁₈H₁₅ClSi |

| Potassium tert-butoxide | C₄H₉KO |

| Diethyl ether | C₄H₁₀O |

Computational Chemistry and Theoretical Modeling of Butan 1 Ol;hydroxy Triphenyl Silane Interactions

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is well-suited for studying the interactions between molecules like butan-1-ol and hydroxy(triphenyl)silane.

Ab Initio and Post-Hartree-Fock Methods

For higher accuracy, especially concerning reaction energies and barrier heights, more computationally intensive ab initio methods could be employed.

Validation of DFT-Derived Reaction PathwaysThe results from high-level ab initio calculations would serve as a crucial validation for the pathways and energies predicted by more computationally efficient DFT methods. Discrepancies between DFT and post-Hartree-Fock results can highlight the importance of specific types of electron correlation effects in the system, ensuring a robust and reliable theoretical model.

Until such specific computational studies are performed and published, a detailed, data-driven article on the "Butan-1-ol;hydroxy(triphenyl)silane" system remains speculative.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the system's evolution, revealing information about its structural and dynamic properties. For the Butan-1-ol and hydroxy(triphenyl)silane system, MD simulations can elucidate the nature of the intermolecular forces, the structure of the solution, and the kinetics of association and dissociation processes. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the coordinates of its particles.

Solvation plays a critical role in determining the strength and nature of interactions between solute molecules. In a solution of hydroxy(triphenyl)silane in Butan-1-ol, the Butan-1-ol molecules act as the solvent. The interactions within this system are multifaceted, involving hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Theoretical studies on the solvation of similar molecules provide a framework for understanding this system. For instance, computational studies on the solvation of alcohols in various media highlight the amphiphilic nature of Butan-1-ol, with its polar hydroxyl (-OH) group and nonpolar butyl chain. This allows it to interact favorably with both the polar -SiOH group and the nonpolar phenyl rings of hydroxy(triphenyl)silane.

MD simulations of alcohols on silanol-terminated silica (B1680970) surfaces, which serve as an analogue for the interaction between Butan-1-ol and hydroxy(triphenyl)silane, reveal that the alcohol molecules form distinct layers near the silanol (B1196071) groups. The primary interaction is the hydrogen bond between the alcohol's hydroxyl group and the surface silanols. This strong, directional interaction is expected to be the dominant feature in the solvation of hydroxy(triphenyl)silane by Butan-1-ol.

The solvation shell of hydroxy(triphenyl)silane in Butan-1-ol would likely consist of Butan-1-ol molecules oriented to maximize favorable interactions. Specifically, the hydroxyl groups of Butan-1-ol would preferentially orient towards the -SiOH group of hydroxy(triphenyl)silane to form hydrogen bonds. The butyl chains of the surrounding Butan-1-ol molecules would then create a nonpolar environment around the phenyl groups of the hydroxy(triphenyl)silane.

Table 1: Key Intermolecular Interactions in the Butan-1-ol and Hydroxy(triphenyl)silane System

| Interaction Type | Participating Groups | Expected Relative Strength | Description |

|---|---|---|---|

| Hydrogen Bonding | Butan-1-ol (-OH) and Hydroxy(triphenyl)silane (-SiOH) | Strong | Dominant interaction defining the association of the two molecules. |

| Hydrogen Bonding | Butan-1-ol (-OH) and Butan-1-ol (-OH) | Moderate | Leads to self-association of the solvent. |

| Hydrogen Bonding | Hydroxy(triphenyl)silane (-SiOH) and Hydroxy(triphenyl)silane (-SiOH) | Strong | Promotes self-association of the solute. |

| π-π Stacking | Phenyl rings of Hydroxy(triphenyl)silane | Moderate | Contributes to the aggregation of hydroxy(triphenyl)silane molecules. |

| Van der Waals (Dispersion) | Butyl chains of Butan-1-ol and Phenyl rings of Hydroxy(triphenyl)silane | Weak | Contributes to the overall cohesion of the mixture. |

The dynamic properties of molecules in a solution, such as their translational and rotational motion, are crucial for understanding reaction kinetics and transport phenomena. MD simulations can provide quantitative measures of these dynamics, such as diffusion coefficients and rotational correlation times.

For Butan-1-ol, MD simulations have shown that its diffusion is highly dependent on the local environment and the extent of hydrogen bonding. In a self-associated state, the diffusion of Butan-1-ol is slower than in a non-associated state. When interacting with a larger, slower-moving solute like hydroxy(triphenyl)silane, the Butan-1-ol molecules in the first solvation shell are expected to exhibit slower dynamics compared to the bulk solvent.

Hydroxy(triphenyl)silane, being a significantly larger molecule with three bulky phenyl groups, is expected to have a much smaller diffusion coefficient than Butan-1-ol. Its rotational motion would also be considerably slower. The dynamics of the hydrogen bond between Butan-1-ol and hydroxy(triphenyl)silane are of particular interest. Studies on hydrogen bond dynamics in alcohol solutions show that these bonds are transient, with lifetimes on the order of picoseconds. This indicates a continuous process of formation, breaking, and reformation of hydrogen bonds between the two components.

Table 2: Estimated Dynamic Properties from Analogous Systems

| Property | Molecule | Estimated Value Range | Influencing Factors |

|---|---|---|---|

| Self-Diffusion Coefficient (D) | Butan-1-ol | 0.5 - 2.0 x 10⁻⁹ m²/s | Temperature, Concentration, Aggregation State |

| Self-Diffusion Coefficient (D) | Hydroxy(triphenyl)silane | < 0.5 x 10⁻⁹ m²/s | Molecular Size, Aggregation State, Solvent Viscosity |

| Hydrogen Bond Lifetime | Butan-1-ol - Hydroxy(triphenyl)silane | 1 - 10 ps | Temperature, Local Environment, Steric Hindrance |

Both Butan-1-ol and hydroxy(triphenyl)silane have a strong tendency to form supramolecular aggregates through self-association. MD simulations of liquid alcohols have revealed the presence of dynamic clusters of varying sizes and topologies, including linear chains and cyclic structures. The extent of this clustering depends on factors such as temperature and concentration.

Hydroxy(triphenyl)silane is known to form stable dimers and larger aggregates in the solid state and in solution, primarily through hydrogen bonding between the -SiOH groups. The phenyl groups can further stabilize these aggregates through π-π stacking interactions.

In a mixture of Butan-1-ol and hydroxy(triphenyl)silane, the formation of mixed aggregates is highly probable. These aggregates would be held together by a network of hydrogen bonds, with Butan-1-ol molecules potentially acting as bridges between hydroxy(triphenyl)silane molecules or decorating the surface of larger hydroxy(triphenyl)silane clusters. The stability of these aggregates would depend on the balance of enthalpic gains from hydrogen bond formation and π-π stacking against the entropic cost of ordering. MD simulations are an ideal tool to explore the size distribution, structure, and lifetime of these complex supramolecular structures.

Table 3: Characteristics of Supramolecular Aggregates in Alcohol and Silanol Systems

| System | Aggregate Type | Primary Driving Force | Typical Cluster Size (from simulations) |

|---|---|---|---|

| Pure Butan-1-ol | Self-associated clusters | Hydrogen Bonding | 2 - 10 molecules |

| Pure Hydroxy(triphenyl)silane | Dimers, Oligomers | Hydrogen Bonding, π-π Stacking | 2 - 8 molecules |

| Butan-1-ol / Hydroxy(triphenyl)silane Mixture | Mixed aggregates | Hydrogen Bonding | Variable, dependent on concentration and temperature |

Compound Information Table

Table 4: List of Compounds

| IUPAC Name | Common Name | Chemical Formula |

|---|---|---|

| Butan-1-ol | n-Butanol | C₄H₁₀O |

| Hydroxy(triphenyl)silane | Triphenylsilanol (B1683266) | C₁₈H₁₆OSi |

Applications in Materials Science and Functionalization

Butoxy(triphenyl)silane as a Precursor for Organosilicon Polymers and Hybrid Materials

Butoxy(triphenyl)silane, an alkoxysilane, serves as a key building block for advanced organosilicon materials. The triphenylsilyl moiety imparts unique properties, such as thermal stability and high refractive index, to the resulting polymers and composites.

Butoxy(triphenyl)silane can be used to form polysiloxane networks, which are polymers characterized by a backbone of repeating silicon-oxygen (Si-O-Si) units. The traditional method for this synthesis is a sol-gel process, which involves two key steps:

Hydrolysis: The butoxy group (-OBu) of butoxy(triphenyl)silane reacts with water, often in the presence of an acid or base catalyst, to form the corresponding silanol (B1196071)—triphenylsilanol (B1683266) (Ph₃SiOH)—and butan-1-ol.

Condensation: The newly formed triphenylsilanol molecules then react with each other or with remaining butoxy(triphenyl)silane molecules to form siloxane bonds (Si-O-Si), releasing water or butan-1-ol as a byproduct.

Because triphenylsilanol has only one hydroxyl group, it typically acts as a chain terminator, controlling the molecular weight of the polymer. However, when used in conjunction with di- or trifunctional silane (B1218182) precursors (those with two or three hydrolyzable groups), it can be incorporated into the polymer, creating specific functionalities and controlling the network's architecture. google.com

Modern, more controlled synthesis routes, such as the Piers-Rubinsztajn reaction, which involves the metal-free, borane-catalyzed coupling of hydrosilanes with alkoxysilanes or silanols, offer alternative pathways to well-defined polysiloxanes. nih.gov Polysiloxanes incorporating phenyl groups exhibit distinct properties compared to more common polydimethylsiloxanes (PDMS).

Table 1: Comparative Properties of Phenyl-Containing Polysiloxanes

| Property | Polydimethylsiloxane (PDMS) | Poly(diphenylsiloxane-co-dimethylsiloxane) | Impact of Phenyl Groups |

|---|---|---|---|

| Thermal Stability | Moderate | High | The rigid phenyl groups increase resistance to thermal degradation. researchgate.net |

| Refractive Index | ~1.40 | >1.40 (increases with phenyl content) | The high electron density of the aromatic rings increases the refractive index, which is beneficial for optical applications like LED encapsulation. researchgate.net |

| Glass Transition Temp. (Tg) | Very Low (~ -125 °C) | Increases with phenyl content | Phenyl groups restrict chain rotation, increasing the energy required for the polymer to transition from a glassy to a rubbery state. researchgate.netnih.gov |

| Gas Permeability | High | Lower | The bulky phenyl groups reduce the free volume within the polymer matrix, hindering the passage of gas molecules. |

| Solubility | Soluble in non-polar solvents | Solubility varies; more soluble in aromatic and polar solvents. nih.gov | The polarizability of the phenyl groups alters the polymer's interaction with solvents. |

Hybrid organic-inorganic materials and composites often utilize silanes to bridge the interface between different phases, such as an inorganic filler and an organic polymer matrix. nih.gov Butoxy(triphenyl)silane and triphenylsilanol are effective in this role for several reasons.

The silane can be used to pre-treat inorganic fillers like silica (B1680970), glass fibers, or metal oxides. The silanol group (formed upon hydrolysis of the butoxy group) reacts with hydroxyl groups on the filler surface, forming strong, covalent Si-O-filler bonds. nih.govmdpi.com The three phenyl groups then extend away from the filler surface, creating an organophilic layer that enhances compatibility and adhesion with a surrounding polymer matrix (e.g., epoxy, acrylics). This improved interfacial bonding is crucial for transferring stress from the flexible polymer to the rigid filler, significantly enhancing the mechanical properties and hydrolytic stability of the composite material. nih.govnih.govresearchgate.net

Surface Modification and Interfacial Phenomena

The reaction of silanols and alkoxysilanes with surfaces is a cornerstone of materials functionalization, enabling precise control over surface energy, wettability, and chemical reactivity.

Silylation is a chemical process that attaches silyl (B83357) groups to a surface. For substrates rich in hydroxyl groups, such as glass, silicon wafers, and many metal oxides, butoxy(triphenyl)silane can be used as a silylating agent to dramatically alter surface properties. The process involves the condensation reaction between triphenylsilanol (formed in-situ from hydrolysis) and the surface hydroxyls, creating a dense layer of covalently bonded triphenylsilyl groups. researchgate.net

The primary effect of this modification is a change in wettability from hydrophilic (water-attracting) to hydrophobic (water-repellent). rsc.org The original surface's high energy, due to polar hydroxyl groups, is replaced by the low surface energy of the non-polar, bulky phenyl groups. This change is quantifiable by measuring the water contact angle.

Table 2: Representative Effect of Phenylsilylation on Surface Wettability

| Surface Type | Dominant Surface Groups | Typical Water Contact Angle | Surface Energy |

|---|---|---|---|

| Unmodified Silica/Glass | Silanol (-SiOH) | < 30° | High |

| Phenyl-Silylated Silica/Glass | Triphenylsilyl (-SiPh₃) | > 90° | Low |

Note: Actual contact angles can vary based on the density of the silylation, surface roughness, and the specific silane used. researchgate.netresearchgate.netnih.gov

The modification of a surface via silylation begins with the adsorption of the reactive molecules onto the substrate. The surfaces of materials like silica are not uniform, possessing a variety of silanol groups, including isolated, geminal (two -OH on one Si atom), and vicinal (neighboring -OH groups). core.ac.uk

The initial interaction of both alcohols (like butan-1-ol) and silanols (like triphenylsilanol) with these surfaces is governed by hydrogen bonding. nih.govpageplace.de The hydroxyl groups of the adsorbing molecule act as both hydrogen bond donors and acceptors with the surface silanols. iphy.ac.cn This adsorption is a critical prerequisite for the subsequent covalent bond formation in the silylation process. The efficiency of adsorption and the subsequent reaction can be influenced by factors such as the solvent, which can compete for surface sites, and the pH of the medium, which affects the protonation state of the surface silanols. jptam.org

Catalytic Properties and Roles of Silanols in Organic Transformations

While often employed as reagents or precursors, silanols, including triphenylsilanol, have been shown to possess direct catalytic activity and are crucial components in important catalyzed reactions.

Recent research has identified triarylsilanols as the first examples of silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines, a reaction that forms a peptide bond. nih.govacs.org Triphenylsilanol itself is a competent catalyst for this transformation, and its activity can be enhanced by modifying the phenyl rings. This discovery opens a new avenue for organocatalysis based on abundant and low-toxicity silicon.

Table 3: Catalytic Activity of Triphenylsilanol in Direct Amidation

| Reaction | Catalyst | Catalyst Loading | Conditions | Outcome |

|---|---|---|---|---|

| Amidation of a carboxylic acid with a primary amine | None (background reaction) | 0 mol % | Toluene (B28343), reflux | 11% conversion after 1h. nih.gov |

| Amidation of a carboxylic acid with a primary amine | Triphenylsilanol | 10 mol % | Toluene, reflux | 25% conversion after 1h, demonstrating catalytic activity. nih.gov |

| Amidation of a carboxylic acid with a primary amine | Tris(p-bromophenyl)silanol | 30 mol % | Toluene, reflux | Quantitative conversion after 6h; significantly more active than triphenylsilanol. acs.org |

In addition to their role as direct catalysts, silanols are well-established as key reagents in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. sigmaaldrich.com In these transformations, a silanol (or a corresponding organosilane) couples with an organic halide. nih.govnih.gov The silanol acts as the nucleophilic partner, transferring its organic group (in this case, a phenyl group) to form a new carbon-carbon bond. While palladium is the true catalyst that is regenerated in the cycle, the silanol is a critical reactant that is consumed in the process.

Organocatalytic Applications of Triphenylsilanol and Derivatives

Triphenylsilanol and its derivatives have emerged as effective organocatalysts in a variety of organic transformations, enhancing reaction efficiency and selectivity in the synthesis of fine chemicals and pharmaceuticals. chemimpex.com Their utility is particularly notable in direct amidation reactions, where they serve as molecular analogues of silica gel, facilitating the formation of amide bonds from carboxylic acids and amines. nih.gov

Initial studies identified triphenylsilanol as a promising lead catalyst for the direct amidation of aliphatic carboxylic acids with primary amines. nih.gov Unlike other silanols, it does not undergo irreversible condensation to the catalytically inactive hexaphenyldisiloxane (B154894) under typical reaction conditions. acs.org Further investigations into the electronic effects on catalytic activity led to the synthesis and screening of a range of electronically differentiated triarylsilanols. This research revealed that silanols bearing electron-withdrawing groups, such as tris(p-haloaryl)silanols, are more active catalysts than the parent triphenylsilanol. nih.govacs.org The bromide-containing analogue, in particular, was identified as the most active among the tested derivatives. nih.gov

The mechanism of this triarylsilanol-catalyzed direct amidation is thought to proceed through a putative silyl ester intermediate. nih.gov Kinetic studies have indicated a buildup of negative charge in the rate-determining step of the catalytic cycle. nih.gov However, the catalytic process can be hampered by product inhibition, where the formed amide product detrimentally affects the reaction rate. nih.govacs.org This effect is more pronounced with tertiary amides compared to secondary amides. nih.gov

The scope of these catalysts has been explored with various carboxylic acids and amines. Aromatic carboxylic acids are generally more challenging to amidate than their aliphatic counterparts. acs.org Similarly, the reactivity of amines follows the trend of primary > cyclic secondary > acyclic secondary > aromatic amines. acs.org

Below is a data table summarizing the catalytic activity of various triarylsilanols in a model amidation reaction.

| Catalyst | Substituent on Aryl Group | Conversion (%) after 1h |

| Triphenylsilanol | H | 25 |

| Tris(p-chlorophenyl)silanol | p-Cl | Higher than Triphenylsilanol |

| Tris(p-bromophenyl)silanol | p-Br | Most active |

| Tris(p-methoxyphenyl)silanol | p-OMe | Less active than Triphenylsilanol |

Table 1: Comparison of catalytic activity of different triarylsilanols in a model amidation reaction. Data compiled from research findings. nih.govacs.org

Ligand Design for Transition Metal Catalysis Involving Siloxy Groups

The design of ligands is a critical aspect of developing efficient transition metal catalysts. biointerfaceresearch.com Siloxy groups, as part of silyl ligands, play a significant role in modulating the properties of metal complexes and their catalytic performance. rsc.org These X-type silyl ligands are noted for their strong σ-donating characteristics and trans-effects, which can enhance the reactivity and selectivity of various catalytic reactions. rsc.org

The introduction of siloxy and silyl groups into ligand frameworks has led to advancements in several areas of catalysis. For instance, siloxane-substituted oxazoline (B21484) ferrocenes have been developed as a new generation of chiral ligands for asymmetric catalysis, demonstrating high efficacy in reactions such as copper-catalyzed [3+2] cycloadditions. mdpi.com The steric and electronic properties of the silyl ligand have a profound impact on the efficiency of catalysts, as seen in iron-silyl complexes used for olefin hydrogenation. acs.org The stability of key intermediates in the catalytic cycle is directly related to these properties, underscoring the importance of careful ligand design. acs.org

In the realm of metathesis reactions, the nature of the siloxy ligand influences the structure and reactivity of the catalyst. A comparative study of molybdenum and tungsten alkylidyne catalysts for alkyne metathesis with different siloxy ligands—monodentate triphenylsiloxy versus tripodal siloxy ligands—revealed significant differences in the geometry and electronic structure of the catalytic intermediates. acs.org These differences in the ligand environment, described as concave for the monodentate and convex for the tripodal systems, affect the relative energies of the intermediates and, consequently, the catalytic turnover. acs.org Similarly, in olefin metathesis, a distinction is made between surface-bound siloxy ligands and molecular siloxy ligands, each imparting different properties to the catalyst. nih.gov

Heterobimetallic complexes featuring siloxy ligands have also shown promise in catalysis. For example, heterobimetallic complexes with a siloxy ligand have been found to be effective catalysts for the dehydrogenative coupling of triorganotin hydrides. acs.org In these systems, the siloxy derivative exhibited higher turnover numbers and frequencies compared to its alkoxysilyl counterpart, although the latter showed a longer catalyst lifetime. acs.org

The following table presents examples of transition metal catalytic systems where siloxy-containing ligands are employed.

| Catalytic System | Ligand Type | Application | Key Finding |

| Iron Silyl Complexes | Silyl ligands with varying electronic and steric properties | Olefin Hydrogenation | Catalytic efficiency is highly dependent on the silyl ligand's properties. acs.org |

| Molybdenum and Tungsten Alkylidyne Complexes | Monodentate and tripodal siloxy ligands | Alkyne Metathesis | Ligand structure (concave vs. convex) modulates the energies of catalytic intermediates. acs.org |

| Siloxane-Substituted Oxazoline Ferrocenes | Chiral siloxane-substituted ligands | Asymmetric Catalysis | These ligands have shown excellent performance in various mechanistically distinct transformations. mdpi.com |

| Heterobimetallic Fe-Pd Complexes | Siloxy and alkoxysilyl ligands | Dehydrogenative Coupling of Tin Hydrides | Siloxy derivatives showed higher turnover numbers and frequencies. acs.org |

Table 2: Examples of transition metal catalytic systems with siloxy-containing ligands. mdpi.comacs.orgacs.orgacs.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Silanol-Alcohol Condensation

The direct condensation of hydroxy(triphenyl)silane with butan-1-ol to form butoxy(triphenyl)silane is a reaction that can be significantly enhanced by catalysis. Current research is moving beyond traditional methods to explore more efficient and selective catalytic systems.

One of the most promising frontiers is the application of biocatalysis . Enzymes, such as silicatein-α, which is naturally responsible for the condensation of silicic acid in marine sponges, have shown potential in catalyzing the formation of Si-O bonds. mdpi.comresearchgate.netmanchester.ac.uk Future research will likely focus on the directed evolution of such enzymes to enhance their specificity and efficiency for sterically demanding substrates like hydroxy(triphenyl)silane. The use of enzymes offers a green and sustainable alternative to conventional chemical catalysts, operating under mild conditions and minimizing hazardous byproducts. mdpi.comresearchgate.net

Lewis acids , particularly those based on rare-earth metals like scandium and ytterbium triflates, have been reported to catalyze the dehydrative condensation of silanols and alcohols. mdpi.comresearchgate.net Further exploration into a broader range of Lewis acids, including more abundant and less toxic metals, could lead to more cost-effective and environmentally benign processes. researchgate.netnih.gov The cooperative catalysis involving a Lewis acid and a Brønsted acid or base is another area of active investigation, potentially offering synergistic effects that enhance reaction rates and selectivity. osti.gov

Furthermore, the development of homoconjugated acid catalysts presents an innovative approach. These catalysts have demonstrated high activity in silanol (B1196071) polycondensation while minimizing the formation of undesirable cyclosiloxane byproducts. nih.gov Tailoring these catalysts for the specific condensation of hydroxy(triphenyl)silane and butan-1-ol could lead to highly efficient and clean reaction profiles.

| Catalyst Type | Potential Advantages for Butoxy(triphenyl)silane Synthesis | Key Research Focus |

| Biocatalysts (e.g., Silicatein-α) | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comresearchgate.net | Directed evolution for enhanced activity with bulky substrates. |

| Rare-Earth Lewis Acids | Known to catalyze silanol-alcohol condensation. mdpi.comresearchgate.net | Exploring more abundant and less toxic metal-based Lewis acids. |

| Cooperative Catalysts | Potential for synergistic rate and selectivity enhancement. osti.gov | Understanding the mechanism of cooperativity for rational catalyst design. |

| Homoconjugated Acids | High activity and reduced byproduct formation in polycondensation. nih.gov | Adapting and optimizing for monofunctional silanol condensation. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of the condensation reaction is crucial for process optimization. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring of the formation of butoxy(triphenyl)silane.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for tracking the progress of the reaction. tandfonline.commdpi.com By monitoring the disappearance of the Si-OH stretching band of hydroxy(triphenyl)silane and the O-H stretching band of butan-1-ol, alongside the appearance of the Si-O-C stretching band of the product, researchers can gain real-time kinetic data. researchgate.netresearchgate.net The development of attenuated total reflectance (ATR) probes allows for direct immersion into the reaction mixture, providing a continuous stream of data without the need for sampling. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 29Si NMR, offers detailed insights into the changes in the silicon environment during the reaction. researchgate.netcsic.esnih.gov In-situ NMR allows for the direct observation of the conversion of the silanol starting material to the silyl (B83357) ether product. rsc.orgst-andrews.ac.ukresearchgate.netcardiff.ac.uk This technique can also identify and quantify any side products or intermediates, providing a comprehensive picture of the reaction pathway.

The combination of multiple spectroscopic techniques, often referred to as a "spectroscopic toolbox," coupled with chemometric analysis, can provide a highly detailed understanding of the reaction. nih.gov This multi-faceted approach will be instrumental in optimizing reaction conditions, improving yields, and ensuring the purity of the final butoxy(triphenyl)silane product.

Computational Design of Butoxy(triphenyl)silane Analogues with Tunable Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with specific, tunable properties. For butoxy(triphenyl)silane, these methods can be employed to design analogues with tailored characteristics for various applications.

By modifying the substituents on the phenyl rings or by changing the alcohol component, the electronic and steric properties of the resulting silyl ether can be precisely controlled. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings can alter the stability and reactivity of the Si-O bond. Similarly, using different alcohols can modulate the hydrolytic stability and solubility of the resulting silyl ether. acs.org

Computational tools can predict key properties such as:

Hydrolytic stability: Essential for applications where the compound is exposed to moisture.

Thermal stability: Important for high-temperature applications.

Solubility: Crucial for formulation and processing.

Adhesion properties: Relevant for applications in coatings and adhesives. sigmaaldrich.com

The ability to computationally screen a large number of virtual analogues before their synthesis will significantly accelerate the discovery of new butoxy(triphenyl)silane derivatives with optimized performance for specific applications, saving considerable time and resources. tandfonline.com

| Property to Tune | Computational Approach | Potential Application |

| Hydrolytic Stability | Quantum mechanical calculations of bond dissociation energies and reaction barriers for hydrolysis. | Protective coatings, moisture-sensitive formulations. |

| Thermal Stability | Molecular dynamics simulations to study decomposition pathways at elevated temperatures. | High-performance lubricants, heat-transfer fluids. |

| Solubility | Calculation of solvation free energies in different solvents. | Formulation of inks, paints, and other liquid products. |

| Adhesion | Simulation of interfacial interactions with various substrates. | Adhesion promoters in composites and coatings. sigmaaldrich.com |

Exploration of New Application Domains in Advanced Materials

The unique combination of a bulky, hydrophobic triphenylsilyl group and a flexible butoxy chain makes butoxy(triphenyl)silane and its analogues attractive candidates for a variety of advanced materials. While its structural analogue, tert-butoxy(triphenyl)silane, is known as a model system for sterically demanding silicon centers, the exploration of butoxy(triphenyl)silane itself in materials science is a burgeoning field. mdpi.comnih.govresearchgate.net

One promising area is in the development of hydrophobic and oleophobic coatings . The triphenylsilyl moiety can impart excellent water and oil repellency to surfaces, making these compounds suitable for creating self-cleaning and anti-fouling coatings for various substrates, including glass, metal, and textiles. sigmaaldrich.com

In the realm of polymer modification , incorporating butoxy(triphenyl)silane as a side chain or end-capper in polymers can significantly alter their properties. It can enhance thermal stability, increase solubility in organic solvents, and improve the processability of high-performance polymers. wikipedia.org

Furthermore, the potential of butoxy(triphenyl)silane derivatives as additives in lubricants and hydraulic fluids is an area ripe for investigation. The bulky silyl group could provide excellent thermal and oxidative stability, while the butoxy group can ensure good solubility in hydrocarbon-based oils.

The use of functionalized silanes in the synthesis of hybrid organic-inorganic materials is another exciting direction. ingentaconnect.comnih.govmdpi.com Butoxy(triphenyl)silane could be used to modify the surface of inorganic nanoparticles, improving their dispersion in polymer matrices and leading to nanocomposites with enhanced mechanical and thermal properties. mdpi.com

Integration of Butan-1-ol;hydroxy(triphenyl)silane Chemistry into Sustainable Manufacturing Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. mdpi.comresearchgate.netresearchgate.net The synthesis and application of butoxy(triphenyl)silane are well-suited for integration into more sustainable manufacturing frameworks.

A key aspect of this is the move towards catalytic, atom-economical reactions . As discussed in section 7.1, the development of efficient catalysts for the direct condensation of butan-1-ol and hydroxy(triphenyl)silane, where water is the only byproduct, is a significant step towards a greener synthesis. mdpi.com This avoids the use of stoichiometric reagents and the generation of hazardous waste. mdpi.com

The adoption of flow chemistry and microreactor technology offers another avenue for sustainable production. rsc.org Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes.

Furthermore, exploring the use of bio-based butan-1-ol derived from renewable feedstocks can significantly reduce the carbon footprint of butoxy(triphenyl)silane production. The integration of such bio-derived starting materials aligns with the growing demand for sustainable and circular economy models in the chemical industry.

The lifecycle of butoxy(triphenyl)silane and its derivatives is also a critical consideration. Research into the degradability and recyclability of materials containing these compounds will be essential for their long-term sustainability. The Si-O-C bond in silyl ethers can be susceptible to hydrolysis under certain conditions, which could be exploited for controlled degradation or recycling of the materials at the end of their life. acs.org

| Sustainability Aspect | Research and Development Focus |

| Green Synthesis | Development of highly efficient and recyclable catalysts for direct condensation. mdpi.commdpi.com |

| Process Intensification | Implementation of continuous flow reactors for improved efficiency and safety. rsc.org |

| Renewable Feedstocks | Utilization of bio-derived butan-1-ol. |

| Lifecycle Assessment | Investigation of the biodegradability and recyclability of butoxy(triphenyl)silane-containing materials. |

Q & A

Q. How should researchers address variability in silane film thickness during dip-coating applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.